Spectroscopic Characterization of Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate: A Technical Guide
Spectroscopic Characterization of Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate: A Technical Guide
This guide provides a comprehensive technical overview of the spectroscopic characterization of tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug development.[1] As a valuable chemical intermediate, understanding its structural and analytical profile is paramount for its effective use in synthetic pathways.[1] This document outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound and provides detailed, field-proven protocols for their acquisition and validation.
Molecular Structure and Physicochemical Properties
Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate is a synthetic organic compound featuring a seven-membered diazepane ring. The presence of two fluorine atoms at the 6-position significantly influences its chemical properties.[1]
| Property | Value | Source |
| IUPAC Name | tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate | [1] |
| CAS Number | 1166820-07-0 | [2] |
| Molecular Formula | C₁₀H₁₈F₂N₂O₂ | [1][2] |
| Molecular Weight | 236.26 g/mol | [1][2] |
| InChI Key | QELRSCXQUXCUED-UHFFFAOYSA-N | [1][2] |
Predicted Spectroscopic Data and Interpretation
Due to the limited availability of published experimental spectra for this specific molecule, the following sections provide predicted data based on its structure and known spectroscopic principles of similar fluorinated organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate, ¹H, ¹³C, and ¹⁹F NMR are essential for a complete characterization.
The proton NMR spectrum is expected to show distinct signals for the protons of the diazepane ring and the tert-butyl group. The presence of fluorine atoms will introduce complex splitting patterns (coupling) for adjacent protons.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.6 - 3.8 | m | 4H | H-2, H-5 | Protons on carbons adjacent to nitrogen are deshielded. |
| ~ 2.8 - 3.0 | m | 2H | H-3 | Protons on carbon adjacent to nitrogen. |
| ~ 2.0 - 2.2 | m | 2H | H-7 | Protons adjacent to the CF₂ group will be influenced by fluorine coupling. |
| ~ 1.45 | s | 9H | -C(CH₃)₃ | Characteristic singlet for the tert-butyl protecting group. |
| ~ 1.8 (variable) | br s | 1H | N-H | The signal for the secondary amine proton can be broad and its chemical shift is concentration and solvent dependent. |
The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon atom bonded to the two fluorine atoms is expected to show a characteristic triplet due to one-bond carbon-fluorine coupling.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ 155 | s | C=O (Boc) | Carbonyl carbon of the carbamate. |
| ~ 120-130 | t | C-6 | The carbon bearing the two fluorine atoms will be split into a triplet. |
| ~ 80 | s | -C (CH₃)₃ (Boc) | Quaternary carbon of the tert-butyl group.[3] |
| ~ 40-50 | - | C-2, C-3, C-5, C-7 | Carbons of the diazepane ring. |
| ~ 28 | s | -C(C H₃)₃ (Boc) | Methyl carbons of the tert-butyl group.[3] |
Fluorine-19 NMR is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule.
Predicted ¹⁹F NMR Data (in CDCl₃, 376 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| ~ -90 to -120 | t | The two fluorine atoms are chemically equivalent and will couple with the adjacent methylene protons (H-7), resulting in a triplet. The exact chemical shift can vary depending on the solvent and referencing standard.[4] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate, high-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is recommended.
Predicted Mass Spectrometry Data:
| Ion | m/z (calculated) |
| [M+H]⁺ | 237.1408 |
| [M+Na]⁺ | 259.1227 |
Experimental Protocols
The following protocols are designed to ensure the acquisition of high-quality, reproducible spectroscopic data.
NMR Sample Preparation and Data Acquisition
This workflow ensures proper sample preparation and instrument setup for NMR analysis.
Figure 1: General workflow for NMR sample preparation and data acquisition.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.[5]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum. A standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.
-
Acquire a ¹³C NMR spectrum. Proton decoupling is typically used to simplify the spectrum.
-
Acquire a ¹⁹F NMR spectrum. A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is required.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Reference the spectra using the residual solvent peak (for ¹H and ¹³C) or an external standard.
-
Integrate the signals in the ¹H NMR spectrum and determine the multiplicities.
-
Assign the peaks in all spectra to the corresponding atoms in the molecule.
-
Mass Spectrometry Sample Preparation and Data Acquisition
This workflow outlines the procedure for obtaining accurate mass data via ESI-HRMS.
Figure 2: Workflow for high-resolution mass spectrometry analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of 1-10 µg/mL in the same solvent.
-
For ESI in positive ion mode, a small amount of an acid (e.g., formic acid to a final concentration of 0.1%) can be added to promote protonation.
-
-
Instrument Setup and Data Acquisition:
-
Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Optimize the source parameters (e.g., capillary voltage, gas flow rates, and temperature) to maximize the signal intensity of the ion of interest.
-
Acquire the mass spectrum in the appropriate mass range.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion.
-
Use the accurate mass to calculate the elemental composition and confirm that it matches the expected formula of C₁₀H₁₈F₂N₂O₂.
-
Conclusion
The spectroscopic characterization of tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate relies on a combination of NMR and MS techniques. While experimental data is not widely published, a thorough understanding of spectroscopic principles allows for the prediction of its spectral features. The detailed protocols provided in this guide offer a robust framework for the acquisition of high-quality data, which is essential for the confirmation of its structure and purity in research and development settings.
References
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PubChem. Tert-butyl 4-(4-aminophenyl)-6,6-difluoro-1,4-diazepane-1-carboxylate. Retrieved from [Link]
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Wiberg, K. B., Hammer, J. D., Zilm, K. W., & Cheeseman, J. R. (2001). 19F NMR chemical shifts. 1. Aliphatic fluorides. The Journal of Organic Chemistry, 66(8), 2809–2817. Retrieved from [Link]
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PubChem. Tert-butyl 6,6-difluoro-2-oxo-azepane-1-carboxylate. Retrieved from [Link]
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Royal Society of Chemistry. (2013). Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Retrieved from [Link]
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Royal Society of Chemistry. Syntheses and NMR spectra. Retrieved from [Link]
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Oregon State University. 13C NMR Chemical Shifts. Retrieved from [Link]
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PubChem. Tert-butyl 1,4-diazepane-1-carboxylate. Retrieved from [Link]
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Sinfoo Biotech. tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
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